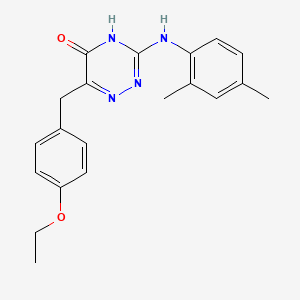

3-((2,4-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Description

The compound 3-((2,4-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one belongs to the 1,2,4-triazin-5-one family, a class of heterocyclic compounds with diverse biological and agrochemical applications. Its structure features a 1,2,4-triazin-5-one core substituted with a 2,4-dimethylphenylamino group at position 3 and a 4-ethoxybenzyl group at position 5. These substituents confer distinct electronic and steric properties, influencing solubility, stability, and bioactivity.

Properties

IUPAC Name |

3-(2,4-dimethylanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-4-26-16-8-6-15(7-9-16)12-18-19(25)22-20(24-23-18)21-17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKDUJLMYSYZDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((2,4-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The compound features a triazine ring with specific substitutions that contribute to its biological properties:

- IUPAC Name : 3-(2,4-dimethylanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one

- Molecular Formula : C20H22N4O2

- Molecular Weight : 350.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The triazine structure allows for interactions with enzymes and receptors that play critical roles in cellular signaling and metabolic pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity Studies

Recent research has highlighted the potential of this compound in various biological assays:

Antimicrobial Activity

A study evaluated the antimicrobial properties of triazine derivatives, including this compound. Results indicated significant activity against several bacterial strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 8 |

| Escherichia coli | 32 | 16 |

| Pseudomonas aeruginosa | 64 | 32 |

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | >10 |

| HeLa (Cervical Cancer) | 15 | >8 |

| A549 (Lung Cancer) | 12 | >9 |

Case Studies

- Study on Antitubercular Activity : A series of triazine derivatives were synthesized and tested against Mycobacterium tuberculosis. The results showed that compounds similar to this compound had promising antitubercular activity with MIC values significantly lower than those of existing treatments .

- Cancer Cell Studies : Research focusing on pancreatic cancer cells revealed that this compound effectively inhibited cell growth and induced apoptosis through the PDK/PDH axis modulation. This suggests potential applications in targeting aggressive cancer types .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key triazinone derivatives and their substituents, activities, and applications:

Substituent Effects on Bioactivity

Electron-Withdrawing Groups (EWGs):

- The trifluoromethyl group in Compound 20b enhances antibacterial potency (MIC 3.90 μg/mL vs. E. coli), likely due to increased electrophilicity and membrane penetration .

- Conversely, the ethoxy group in the target compound’s 4-ethoxybenzyl substituent is electron-donating, which may improve solubility but reduce reactivity compared to EWGs .

- Amino Group Modifications: Schiff base derivatives (e.g., Compound 20b, Isomethiozin) exhibit broad-spectrum activity due to imine bond formation with biological targets .

Sulfur-Containing Groups:

- Thioether (e.g., 3-mercapto in Compound 20b ) and methylthio groups (e.g., Isomethiozin ) improve antifungal and herbicidal activities, respectively, via sulfur’s nucleophilic reactivity .

- The absence of a thio group in the target compound may limit its herbicidal efficacy compared to metribuzin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.